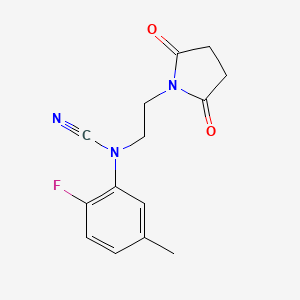

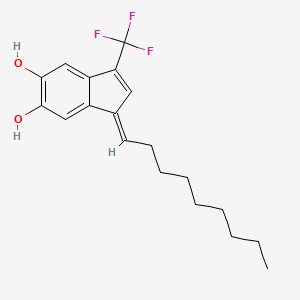

![molecular formula C21H23N3O2 B2549171 N-[2-(1-Methyl-1H-indol-5-yl)ethyl]-N'-(1-Phenylethyl)ethanediamid CAS No. 2034418-86-3](/img/structure/B2549171.png)

N-[2-(1-Methyl-1H-indol-5-yl)ethyl]-N'-(1-Phenylethyl)ethanediamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis of Oxalamides

The synthesis of oxalamides has been explored through various methods. One sustainable approach involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, a reaction catalyzed by a ruthenium pincer complex. This method not only synthesizes oxalamides but also generates hydrogen gas, indicating a potential for reversible reactions. The proposed mechanism for this synthesis is supported by stoichiometric reactions, NMR studies, and X-ray crystallography . Another novel synthetic approach utilizes a one-pot method that transforms 3-(2-nitroaryl)oxirane-2-carboxamides into N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides through the Meinwald rearrangement and a new sequence of rearrangements. This method is noted for its simplicity and high yield, making it a valuable technique for producing anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamides can exhibit interesting features such as helical supramolecular assembly. For instance, a specific compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, demonstrates an antiperiplanar conformation of the carbonyl groups and an intricate intramolecular hydrogen-bonding pattern. This pattern includes S(5)S(5) and S(6) ring motifs, which contribute to the formation of a meso-helix. This helical structure is further stabilized by intermolecular N-H...O hydrogen bonding and C-H...O soft interactions, resulting in a two-dimensional structure .

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions, including hydrogen bonding interactions that lead to the formation of supramolecular networks. For example, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended network through N-H...N and C-H...O hydrogen bonds. In a related compound, 4,4'-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate, the oxalamide moiety is diprotonated and interacts with nitrate counter-ions through hydrogen bonds. These interactions facilitate the creation of a two-dimensional supramolecular network .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are closely related to their molecular structures and the interactions they can form. The antiperiplanar conformation of carbonyl groups and the presence of hydrogen bonding can influence the melting points, solubility, and crystalline structure of these compounds. The ability to form helical structures and extended networks through hydrogen bonding suggests that oxalamides could have applications in materials science, where these properties can be harnessed for the development of new materials with specific mechanical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

- Indolderivate, einschließlich unserer Zielverbindung, wurden auf ihr Potenzial in der Krebsbehandlung untersucht. Sie zeigen zytotoxische Wirkungen auf Krebszellen, indem sie die Zellteilung stören, Apoptose induzieren und die Angiogenese hemmen. Forscher untersuchen ihre Verwendung als gezielte Therapien gegen bestimmte Krebsarten .

- Indolderivate besitzen antimikrobielle Aktivität gegen Bakterien, Pilze und Viren. Sie können mikrobielle Membranen stören, Enzyme hemmen und essentielle Zellprozesse beeinträchtigen. Unsere Verbindung könnte zu neuartigen antimikrobiellen Wirkstoffen zur Bekämpfung von Infektionen beitragen .

- Einige Indolderivate zeigen neuroprotektive Eigenschaften, indem sie Neurotransmittersysteme modulieren, oxidativen Stress reduzieren und das neuronale Überleben fördern. Diese Verbindungen werden für potenzielle Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson untersucht .

- Indolderivate haben entzündungshemmende Wirkungen, indem sie pro-inflammatorische Mediatoren hemmen. Sie können bei der Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis oder entzündlicher Darmerkrankungen hilfreich sein .

- Bestimmte Indolverbindungen, einschließlich unseres Zielmoleküls, haben eine analgetische Wirkung gezeigt. Sie interagieren mit Schmerzrezeptoren und Neurotransmittern, was sie zu vielversprechenden Kandidaten für die Schmerztherapie macht .

- Indolderivate können Stimmung, Kognition und Verhalten beeinflussen. Forscher untersuchen ihr Potenzial bei der Behandlung psychiatrischer Störungen wie Depression, Angstzuständen und Schizophrenie. Unsere Verbindung könnte zu neuartigen Psychopharmaka beitragen .

Antitumoraktivität

Antibakterielle Eigenschaften

Neuroprotektive Wirkungen

Anti-inflammatorisches Potenzial

Analgetische Eigenschaften

Psychopharmakologische Anwendungen

Wirkmechanismus

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.

Mode of action

The interaction of indole derivatives with their targets often results in changes to the target’s function. This can lead to a variety of biological effects, depending on the specific target and the nature of the interaction .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely, depending on the specific compound. These properties can have a significant impact on the compound’s bioavailability .

Result of action

The molecular and cellular effects of an indole derivative’s action can include changes to cell signaling, gene expression, and other cellular processes .

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

Eigenschaften

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15(17-6-4-3-5-7-17)23-21(26)20(25)22-12-10-16-8-9-19-18(14-16)11-13-24(19)2/h3-9,11,13-15H,10,12H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUMUKQEGHSTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

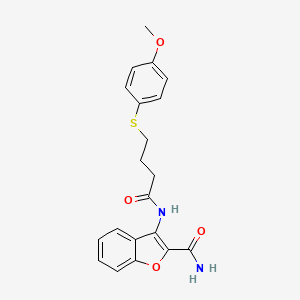

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

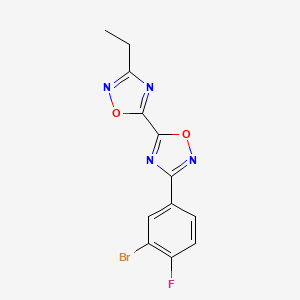

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

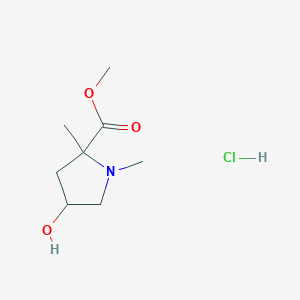

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)